格鲁美替尼
描述
Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .
Synthesis Analysis
The synthesis of SCC244 (also known as Glumetinib) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .Molecular Structure Analysis
The molecular formula of Glumetinib is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .Physical And Chemical Properties Analysis
Glumetinib has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .科研应用
格鲁美替尼是口服可用的c-Met蛋白酶抑制剂,c-Met蛋白在肿瘤细胞的增殖、存活、侵袭、转移和血管生成中起着关键作用。它破坏了cMet依赖的信号传导途径,在过表达c-Met蛋白或具有恒定激活的c-Met蛋白的肿瘤细胞中诱导细胞死亡(Definitions, 2020)。
已经在治疗具有BRAF异常或神经纤维瘤型1相关低级别胶质瘤的小儿患者中使用,显示出显著的抗肿瘤活性(Fangusaro et al., 2019)。
塞鲁美替尼在小儿低级别胶质瘤中展现出有希望的活性,一项I期临床试验揭示了其在特定剂量下的有效性,并确定了其剂量限制性毒性(Banerjee et al., 2017)。
正在探索塞鲁美替尼在治疗各种癌症,包括黑色素瘤、肺癌和胃癌中的潜力。研究表明其在具有特定基因改变的肿瘤中的疗效,以及识别治疗反应的预测标志的重要性(Dry et al., 2010)。
正在进行关于塞鲁美替尼在管理与癌症治疗相关的皮肤毒性的研究,突出了其在解决特定药物相关毒性方面的潜力(Balagula et al., 2011)。
已经确定了塞鲁美替尼在神经纤维瘤型1相关丛状神经纤维瘤中的疗效,在一项I期临床试验中显示出显著的治疗效果(Dombi et al., 2016)。
一项关于胃癌细胞系的研究将MEK签名与对塞鲁美替尼的敏感性相关联,表明其在确定胃癌治疗反应中的预测价值(Ahn et al., 2017)。
塞鲁美替尼可能具有通过靶向ERK途径来减轻心肌肥厚的潜在应用,表明其在肿瘤学之外的更广泛治疗意义(Li et al., 2016)。
未来方向
性质
IUPAC Name |
6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBLECYFLJXEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N9O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glumetinib | |
CAS RN |
1642581-63-2 | |
Record name | Glumetinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glumetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15630 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gumarontinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。